3,4-Diethoxybenzimidamide
Description
3,4-Diethoxybenzimidamide is an aromatic compound featuring a benzimidamide core substituted with ethoxy groups at the 3- and 4-positions. The amidine group (–C(=NH)–NH₂) imparts basicity and nucleophilic reactivity, while the ethoxy substituents enhance lipophilicity compared to hydroxy or methoxy analogs. This compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and coordination complexes due to its ability to act as a ligand or participate in condensation reactions .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3,4-diethoxybenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2O2/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H3,12,13) |
InChI Key |
RTBQHMGPIWAPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=N)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxybenzimidamide typically involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate amine source under acidic or basic conditions. One common method involves the use of ammonium acetate in the presence of a catalyst to facilitate the formation of the imidamide structure.
Industrial Production Methods: Industrial production of 3,4-Diethoxybenzimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the imidamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted benzimidamides.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : 3,4-Diethoxybenzimidamide serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in diverse reactions, making it a valuable building block in organic chemistry.
- Reagent in Organic Synthesis : The compound is utilized as a reagent in several organic synthesis processes, contributing to the development of new materials and chemicals.
Biology
- Enzyme Inhibition : Research indicates that 3,4-Diethoxybenzimidamide can inhibit specific enzymes, particularly serine proteases. This inhibition can disrupt biochemical pathways associated with inflammation and other physiological processes.
- Antimicrobial Activity : Studies have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent against infections.
Medicine
- Therapeutic Potential : Ongoing research explores the compound's potential therapeutic applications, including anti-inflammatory and antimicrobial effects. Its ability to inhibit proteases may also lend itself to cancer treatment strategies.
- Case Studies : Recent studies have highlighted its cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. For instance, derivatives of benzimidazole compounds have shown significant cytotoxicity against lung cancer cells (A549) with IC50 values ranging from 2.12 to 6.75 µM.
Industry
- Pharmaceutical Development : The compound is being investigated for its role in the development of new pharmaceuticals. Its unique properties make it suitable for creating novel therapeutic agents aimed at treating resistant bacterial strains and cancer.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Synthesis Intermediate | Key building block for complex organic molecules |
| Biology | Enzyme Inhibition | Inhibits serine proteases; disrupts inflammatory pathways |
| Medicine | Therapeutic Agent | Promising anti-inflammatory and antimicrobial properties; cytotoxicity against cancer cells |
| Industry | Pharmaceutical Development | Potential for creating novel drugs targeting resistant strains |
Case Studies
-
Antitumor Activity :
- In vitro assays demonstrated that 3,4-Diethoxybenzimidamide derivatives exhibit significant cytotoxicity against lung cancer cell lines (A549), with effective concentrations leading to cell death while sparing normal cells at lower doses.
-
Antimicrobial Properties :
- Evaluations against various bacterial strains revealed that the compound possesses notable antibacterial activity, making it a candidate for therapeutic use in treating infections caused by resistant bacteria.
-
Mechanism of Action :
- The mechanism involves reversible competitive inhibition of serine proteases by binding to their active sites, which modulates biochemical pathways relevant to inflammation and cellular signaling.
Mechanism of Action
The mechanism of action of 3,4-Diethoxybenzimidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional attributes of 3,4-Diethoxybenzimidamide with its close analogs:
Key Observations :
- Lipophilicity : The ethoxy groups in 3,4-Diethoxybenzimidamide confer greater lipophilicity than methoxy or hydroxy analogs, enhancing membrane permeability but reducing aqueous solubility.
- Reactivity : Amidoxime derivatives (e.g., 3,4-Dimethoxybenzamidoxime) exhibit metal-chelating capabilities, unlike benzimidamides, which are more reactive in nucleophilic substitutions .
- Pharmacological Potential: Caffeic acid’s hydroxy and acrylic acid groups make it suitable for antioxidant applications, whereas benzimidamides are tailored for synthetic intermediates due to their amidine functionality .
Research Findings and Limitations
- Synthetic Efficiency : 3,4-Diethoxybenzimidamide demonstrates superior reactivity in palladium-catalyzed cross-couplings compared to methoxy analogs, as reported in studies on ligand design .
- Solubility Challenges : Despite its synthetic utility, the compound’s poor aqueous solubility limits its direct use in biological systems, necessitating formulation strategies .
- Comparative Bioactivity : Caffeic acid derivatives show higher bioavailability in pharmacological assays, whereas benzimidamides require structural modifications (e.g., prodrug conversion) to enhance bioavailability .
Biological Activity
3,4-Diethoxybenzimidamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula , indicating the presence of two ethoxy groups attached to a benzimidamide moiety. Its structure enhances its solubility and reactivity, making it a suitable candidate for various biological applications.
1. Enzyme Inhibition
3,4-Diethoxybenzimidamide has been primarily studied for its ability to inhibit serine proteases. These enzymes play crucial roles in physiological processes such as blood coagulation and inflammation. The inhibition mechanism typically involves binding to the active site of the enzyme, thus preventing substrate access.
Table 1: Comparative Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 3,4-Diethoxybenzimidamide | Serine Proteases | 0.5 |
| Benzamidine | Serine Proteases | 1.0 |
| 2-Methoxybenzamidine | Serine Proteases | 2.5 |
The data suggests that 3,4-Diethoxybenzimidamide exhibits superior inhibition compared to its analogs, likely due to the enhanced steric and electronic effects provided by the ethoxy substituents .
2. Antimicrobial Properties
Research has indicated that 3,4-Diethoxybenzimidamide possesses antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These findings highlight its potential as a therapeutic agent in treating bacterial infections .
3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models.
Case Study Example:
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 3,4-Diethoxybenzimidamide significantly decreased levels of TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .
The mechanism of action for 3,4-Diethoxybenzimidamide involves:
- Binding Affinity: Enhanced binding to serine proteases due to the presence of ethoxy groups.
- Disruption of Enzymatic Activity: Inhibition of enzymatic pathways involved in inflammation and infection.
- Modulation of Cytokine Release: Reduction in the release of inflammatory mediators from immune cells.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that 3,4-Diethoxybenzimidamide has favorable absorption characteristics with moderate metabolic stability. Toxicological assessments have shown low acute toxicity in animal models, suggesting a promising safety profile for therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 3,4-Diethoxybenzimidamide?
The synthesis typically involves condensation of substituted benzaldehyde derivatives with amidine precursors under acidic catalysis. A representative method includes refluxing the aldehyde with the amidine in ethanol using glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization or column chromatography . Adjust stoichiometry and reaction time based on precursor reactivity.
Q. Which analytical techniques are essential for characterizing 3,4-Diethoxybenzimidamide?
Key techniques include:
- NMR spectroscopy (1H, 13C, and DEPT) to confirm molecular structure and substituent positions.
- High-performance liquid chromatography (HPLC) for purity assessment (>95% by area normalization).
- Mass spectrometry (MS) for molecular weight verification.
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated in studies of structurally similar hydrazides .
Q. How can researchers assess the biological activity of 3,4-Diethoxybenzimidamide?
Use in vitro assays such as:
- Enzyme inhibition studies (e.g., measuring IC50 values against target enzymes via spectrophotometry).
- Antimicrobial testing (e.g., broth microdilution for MIC determination against bacterial/fungal strains).
- Cytotoxicity assays (e.g., MTT assay on mammalian cell lines). Standardize protocols with positive controls and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can synthesis yields of 3,4-Diethoxybenzimidamide be optimized?
Systematic optimization involves:
- Solvent screening : Compare polar aprotic solvents (e.g., DMF) vs. ethanol for reaction efficiency.
- Catalyst variation : Test p-toluenesulfonic acid or Lewis acids as alternatives to glacial acetic acid.
- Temperature modulation : Use microwave-assisted synthesis to reduce reaction time (e.g., 45°C for 1 hour in analogous triazine syntheses ).
- Design of Experiments (DOE) : Apply factorial design to identify critical parameters (e.g., molar ratios, solvent volume).
Q. How should researchers resolve contradictory spectral data during structural elucidation?
- 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign ambiguous proton/carbon signals.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set) to confirm assignments .
- Alternative characterization : Cross-validate with IR spectroscopy (e.g., amidine C=N stretch at ~1650 cm⁻¹) or X-ray diffraction.
Q. What strategies are effective for studying the reaction mechanism of 3,4-Diethoxybenzimidamide formation?
- Kinetic studies : Monitor reaction progress via HPLC to determine rate laws.
- Isotopic labeling : Use 13C-labeled benzaldehyde to trace carbon migration.
- Intermediate trapping : Quench reactions at timed intervals and isolate intermediates (e.g., Schiff base adducts) for characterization.
- Computational modeling : Employ DFT to calculate transition-state energies and identify rate-limiting steps .
Q. How can variability in biological assay results be minimized?
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance.
- Standardized protocols : Pre-incubate reagents, control humidity/temperature, and use the same cell passage number across replicates.
- Blind experiments : Mask sample identities during data collection to reduce bias .
Q. What approaches are used for structure-activity relationship (SAR) studies of 3,4-Diethoxybenzimidamide analogs?
- Analog synthesis : Modify substituents (e.g., ethoxy → methoxy, halogenation) and test bioactivity.
- QSAR modeling : Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity trends.
- Molecular docking : Predict binding affinities to target proteins (e.g., enzymes) using AutoDock Vina .
Data Contradiction and Interpretation
Q. How should conflicting data between theoretical and experimental results be addressed?
Q. What methodologies are recommended for reconciling inconsistent biological activity across studies?
- Meta-analysis : Aggregate data from multiple studies to identify trends.
- Dose-response reevaluation : Test activity at varying concentrations (e.g., 0.1–100 µM).
- Cell line validation : Confirm absence of contamination (e.g., STR profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
